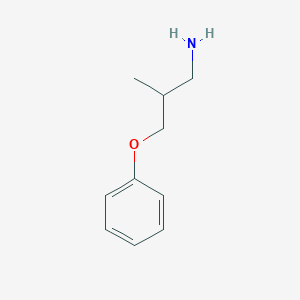
2-Methyl-3-phenoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenoxypropan-1-amine is an organic compound that belongs to the class of amines It features a phenoxy group attached to a propan-1-amine backbone with a methyl substitution at the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenoxypropan-1-amine typically involves the reaction of 2-methyl-3-phenoxypropan-1-ol with ammonia or an amine under suitable conditions. One common method is the reductive amination of the corresponding ketone or aldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used to facilitate the hydrogenation steps. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions: 2-Methyl-3-phenoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or oxime derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions .
Major Products:
Oxidation: Formation of nitroso, nitro, or oxime derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives .
科学的研究の応用
2-Methyl-3-phenoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-Methyl-3-phenoxypropan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
類似化合物との比較
Methylamine (CH₃NH₂): A simple primary amine with a single methyl group.
Phenoxypropanamine: A compound with a similar backbone but without the methyl substitution.
Fluoxetine: A compound with a similar phenoxy group but different overall structure and pharmacological properties
Uniqueness: 2-Methyl-3-phenoxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenoxy group and the methyl substitution at the second carbon makes it a versatile intermediate for various synthetic applications and potential therapeutic uses .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
2-methyl-3-phenoxypropan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
InChIキー |
AOYPUDIEUCFIHX-UHFFFAOYSA-N |
正規SMILES |
CC(CN)COC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)
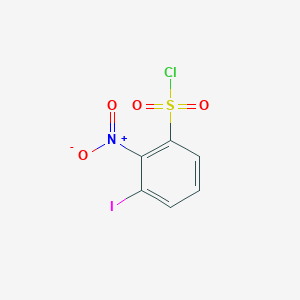
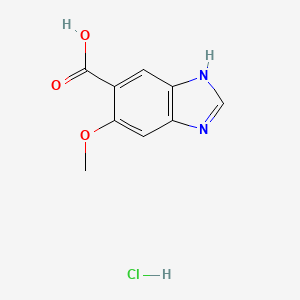
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
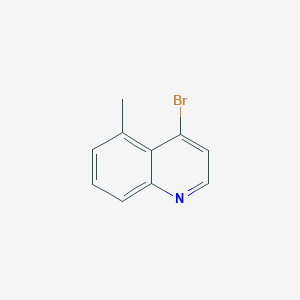
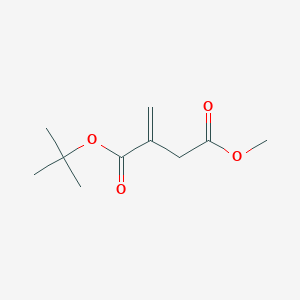
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)
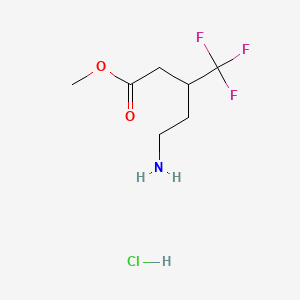
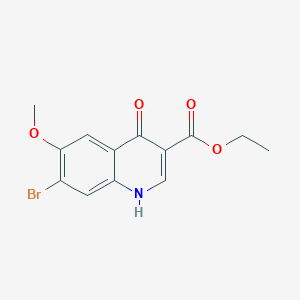
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)

![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
